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molecular formula C9H9FO B124739 (4-Fluorophenyl)acetone CAS No. 459-03-0

(4-Fluorophenyl)acetone

Cat. No. B124739
M. Wt: 152.16 g/mol
InChI Key: ZUEKIIWSVFBTCM-UHFFFAOYSA-N
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Patent
US09187474B2

Procedure details

Treat a −35° C. solution of fuming nitric acid (32.3 mL, 723 mmol) with 4-fluorophenylacetone (1.756 ml, 13.14 mmol) and stir at −35° C. for 1 h. Pour the mixture onto ice, extract with DCM (2×), dry the combined organics over MgSO4, concentrate to dryness and purify via silica gel chromatography (EtOAc/Hex) to afford the title compound (1.07 g, 41%). 1H NMR (400 MHz, DMSO-d6): δ 7.97 (dd, J=7.4, 2.2 Hz, 1H), 7.58 (ddd, J=8.6, 4.6, 2.2 Hz, 1H), 7.52 (dd, J=11.3, 8.6 Hz, 1H), 3.95 (s, 2H), 2.17 (s, 3H).
Quantity
32.3 mL
Type
reactant
Reaction Step One
Quantity
1.756 mL
Type
reactant
Reaction Step One
Yield
41%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[F:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13](=[O:15])[CH3:14])=[CH:8][CH:7]=1>>[F:5][C:6]1[CH:7]=[CH:8][C:9]([CH2:12][C:13](=[O:15])[CH3:14])=[CH:10][C:11]=1[N+:1]([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
32.3 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
1.756 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-35 °C
Stirring
Type
CUSTOM
Details
stir at −35° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Pour the mixture onto ice
EXTRACTION
Type
EXTRACTION
Details
extract with DCM (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the combined organics over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to dryness
CUSTOM
Type
CUSTOM
Details
purify via silica gel chromatography (EtOAc/Hex)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)CC(C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.07 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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